molecular formula C6H12ClF2NO2 B8602525 Ethyl 3-amino-4,4-difluorobutanoate hydrochloride

Ethyl 3-amino-4,4-difluorobutanoate hydrochloride

Cat. No.: B8602525
M. Wt: 203.61 g/mol
InChI Key: SVIZYXWDEWEBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4,4-difluorobutanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms attached to the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-4,4-difluorobutanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 4,4-difluorobutanoate and an amine source.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-4,4-difluorobutanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products:

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced products such as alcohols or amines.

    Hydrolysis: The corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 3-amino-4,4-difluorobutanoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4,4-difluorobutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with enzymes or receptors, influencing their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by affecting its electronic properties.

Comparison with Similar Compounds

Ethyl 3-amino-4,4-difluorobutanoate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 3-amino-4,4,4-trifluorobutanoate: This compound has an additional fluorine atom, which may alter its reactivity and biological activity.

    Ethyl 3-amino-4-chlorobutanoate: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.

    Ethyl 3-amino-4,4-difluorocrotonate: The presence of a double bond in the crotonate derivative can affect its reactivity and applications.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of fluorinated amino acid derivatives in scientific research and industry.

Properties

Molecular Formula

C6H12ClF2NO2

Molecular Weight

203.61 g/mol

IUPAC Name

ethyl 3-amino-4,4-difluorobutanoate;hydrochloride

InChI

InChI=1S/C6H11F2NO2.ClH/c1-2-11-5(10)3-4(9)6(7)8;/h4,6H,2-3,9H2,1H3;1H

InChI Key

SVIZYXWDEWEBFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(F)F)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2 mmole of beta-difluoromethyl beta-alanine in 15 ml of dichloromethane is treated with 2 mmole of thionyl chloride at 25° C. for one hour after which 20 ml of ethanol is added. The solution is stirred at 25° C. for one hour and concentrated to afford 3-amino-3-difluoromethylpropionic acid ethyl ester hydrochloride.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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